DL-4-Amino-2-fluorobutyric acid
Overview
Description
DL-4-Amino-2-fluorobutyric acid is a synthetic compound with the molecular formula C4H8FNO2 and a molecular weight of 121.11 g/mol . This compound is characterized by the presence of an amino group and a fluorine atom attached to a butyric acid backbone. It is primarily used in research and experimental applications .
Preparation Methods
The synthesis of DL-4-Amino-2-fluorobutyric acid involves several steps. One common method includes the reduction of difluorobenzyl acetate to obtain hemiacetal, followed by catalysis with organic acid and reaction with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is then hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is subsequently hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing 4,4-difluorobenzyl butyrate with Evans’ reagent to obtain chiral azides, which are hydrogenated and protected with amino groups, resulting in this compound .
Chemical Reactions Analysis
DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Scientific Research Applications
DL-4-Amino-2-fluorobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of fluorinated compounds
Mechanism of Action
The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
DL-4-Amino-2-fluorobutyric acid can be compared with other similar compounds, such as:
DL-4-Amino-2-chlorobutyric acid: Similar structure but with a chlorine atom instead of fluorine.
DL-4-Amino-2-bromobutyric acid: Contains a bromine atom in place of fluorine.
DL-4-Amino-2-iodobutyric acid: Features an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity, compared to its halogenated counterparts .
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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